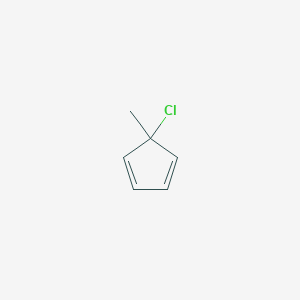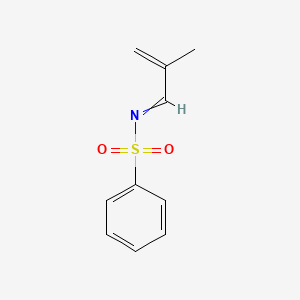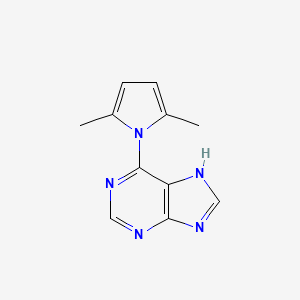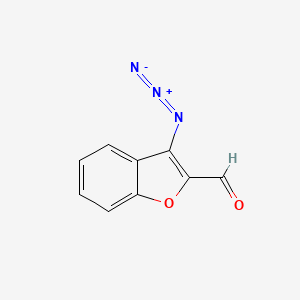
3-Azido-1-benzofuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Azido-1-benzofuran-2-carbaldehyde is a chemical compound with the molecular formula C9H5N3O2 It is a derivative of benzofuran, featuring an azido group (-N3) attached to the first carbon and an aldehyde group (-CHO) attached to the second carbon of the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-1-benzofuran-2-carbaldehyde typically involves the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones or the palladium-catalyzed coupling of 2-haloaryl ketones with alkynes.
Introduction of Azido Group: The azido group can be introduced via nucleophilic substitution reactions, where a suitable leaving group (e.g., halide) on the benzofuran ring is replaced by the azido group using sodium azide (NaN3) under appropriate conditions.
Industrial Production Methods:
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: LiAlH4, H2/Pd-C
Substitution: PPh3, H2O
Major Products:
Oxidation: 3-Azido-1-benzofuran-2-carboxylic acid
Reduction: 3-Amino-1-benzofuran-2-carbaldehyde
Substitution: 3-Amino-1-benzofuran-2-carbaldehyde
Applications De Recherche Scientifique
3-Azido-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and natural product analogs.
Medicinal Chemistry: The azido group can be used as a bioorthogonal handle for click chemistry, enabling the conjugation of the compound to biomolecules for drug delivery and imaging applications.
Material Science:
Mécanisme D'action
The mechanism of action of 3-azido-1-benzofuran-2-carbaldehyde is primarily related to its reactivity towards nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry. The aldehyde group can form Schiff bases with amines, facilitating the formation of imines and other nitrogen-containing compounds .
Molecular Targets and Pathways:
Azido Group: Participates in cycloaddition reactions, forming stable triazole rings.
Aldehyde Group: Forms imines and other derivatives through condensation reactions with amines.
Comparaison Avec Des Composés Similaires
2-Benzofurancarboxaldehyde: Lacks the azido group, making it less versatile for click chemistry applications.
3-Methyl-1-benzofuran-2-carbaldehyde:
2-Ethyl-1-benzofuran-3-carbaldehyde: Features an ethyl group, which affects its chemical properties and reactivity compared to the azido derivative.
Uniqueness: 3-Azido-1-benzofuran-2-carbaldehyde is unique due to the presence of both an azido group and an aldehyde group on the benzofuran ring. This combination of functional groups provides a wide range of reactivity, making it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry and material science .
Propriétés
Numéro CAS |
160349-69-9 |
|---|---|
Formule moléculaire |
C9H5N3O2 |
Poids moléculaire |
187.15 g/mol |
Nom IUPAC |
3-azido-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C9H5N3O2/c10-12-11-9-6-3-1-2-4-7(6)14-8(9)5-13/h1-5H |
Clé InChI |
AROBPMSQLIZFFO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(O2)C=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



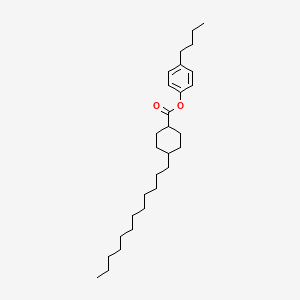

![4,4'-[Pentane-1,5-diylbis(oxy)]bis(N-hydroxybenzamide)](/img/structure/B14263000.png)
![2,2'-Sulfonylbis[3-(3-bromo-4,5-dihydroxyphenyl)prop-2-enenitrile]](/img/structure/B14263005.png)
![(4S,4aS,8aS)-4-[tert-butyl(dimethyl)silyl]oxy-7,7-dimethoxy-4a-methyl-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-one](/img/structure/B14263007.png)
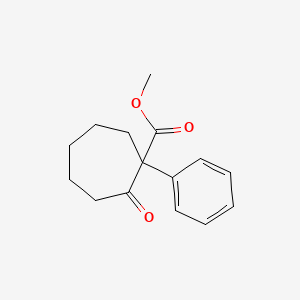
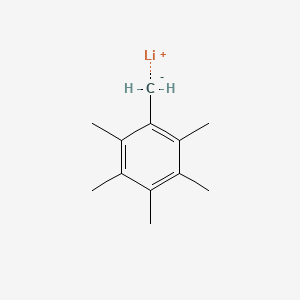
![1-[3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-4-yl]pyrrolidin-2-one](/img/structure/B14263022.png)
![1,1'-[(2,5-Dimethyl-1,4-phenylene)bis(oxy)]bis(2-ethoxybenzene)](/img/structure/B14263030.png)
![(Bicyclo[2.2.1]heptan-2-yl)(diethynyl)methylsilane](/img/structure/B14263047.png)
